molecular formula C21H21ClO3 B7792929 3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one

3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one

Cat. No.: B7792929
M. Wt: 356.8 g/mol
InChI Key: HXOAPTMXQFKTGP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by the presence of a chromenone core structure, substituted with a 4-chlorophenyl group, a hexyl chain, and a hydroxyl group. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, hexyl bromide, and resorcinol.

    Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with resorcinol in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core structure.

    Alkylation: The final step involves the alkylation of the chromenone core with hexyl bromide in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chromenone core can be reduced to form a dihydro derivative.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-hexyl-7-hydroxychromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-chlorophenyl group, hexyl chain, and hydroxyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-hexyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO3/c1-2-3-4-5-6-15-11-17-20(12-19(15)23)25-13-18(21(17)24)14-7-9-16(22)10-8-14/h7-13,23H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOAPTMXQFKTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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